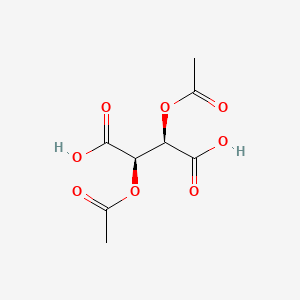

(-)-Diacetyl-L-tartaric Acid

Description

The exact mass of the compound Diacetyl-l-tartaric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2,3-diacetyloxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNISEZBAYYIQFB-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51591-38-9 | |

| Record name | Diacetyltartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51591-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl-L-tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [R(R*,R*)]-2,3-bis(acetoxy)succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL-L-TARTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physical and chemical properties of diacetyl tartaric acid

An In-Depth Technical Guide to the Physical and Chemical Properties of Diacetyl Tartaric Acid

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 2,3-diacetoxybutanedioic acid, commonly known as diacetyl tartaric acid. While often discussed in the context of its glyceride esters (DATEM), this document focuses on the core molecule itself, which serves as a critical precursor and hydrolysis product. We will explore its molecular structure, synthesis, and key physicochemical characteristics. Furthermore, this guide details its chemical reactivity, with a particular emphasis on hydrolytic stability, and presents robust analytical methodologies for its characterization, including titrimetric, spectroscopic, and chromatographic techniques. This document is intended for researchers, scientists, and professionals in drug development and material science who require a deep, mechanistic understanding of this versatile dicarboxylic acid.

Molecular Structure and Synthesis

Diacetyl tartaric acid is a derivative of tartaric acid, a naturally occurring dicarboxylic acid. The core structure consists of a four-carbon butanedioic acid backbone where the hydroxyl groups at carbons 2 and 3 are esterified with acetyl groups.

Nomenclature:

-

Systematic IUPAC Name: 2,3-diacetoxybutanedioic acid

-

Common Name: Diacetyl tartaric acid

-

CAS Number: 51591-38-9 (for L-isomer)

The molecule possesses two stereocenters, leading to different stereoisomers (L, D, and meso). The L-(+)-tartaric acid isomer is the most common natural form, and consequently, (-)-diacetyl-L-tartaric acid is a frequently synthesized derivative. The chirality of the parent tartaric acid is a critical determinant of the final product's optical properties and its interactions in biological systems.

Synthesis Pathway

The primary industrial synthesis of diacetyl tartaric acid involves the acetylation of tartaric acid using acetic anhydride. This reaction is typically catalyzed by a strong acid. While sulfuric acid can be used, it can lead to aggressive, exothermic reactions and product discoloration.[1] Concentrated phosphoric acid is often preferred as it allows for a more controlled reaction with fewer side products.[2]

The reaction proceeds via the formation of diacetyl tartaric anhydride as a key intermediate. This anhydride is then either isolated or reacted in situ with mono- and diglycerides to produce Diacetyl Tartaric Acid Esters of Mono- and Diglycerides (DATEM), a widely used food emulsifier.[3][4] For the purpose of obtaining the free acid, the anhydride can be carefully hydrolyzed.

Causality of Experimental Choices:

-

Acetic Anhydride: Serves as the acetylating agent, providing the acetyl groups to esterify the hydroxyls of tartaric acid.

-

Acid Catalyst (e.g., H₃PO₄): The catalyst protonates the carbonyl oxygen of acetic anhydride, making it a more potent electrophile and accelerating the nucleophilic attack by the hydroxyl groups of tartaric acid.

-

Temperature Control: The initial reaction is exothermic. Controlling the temperature, often starting at 50-55 °C and then maintaining it at 80-90 °C, is crucial to prevent decomposition and the formation of unwanted by-products.[1][2]

Caption: Synthesis of diacetyl tartaric acid from tartaric acid and acetic anhydride.

Physicochemical Properties

The physical state and solubility of diacetyl tartaric acid are dictated by the interplay of its polar carboxylic acid groups and the more nonpolar acetyl ester groups. The commercial products it is part of, DATEM, are described as sticky, viscous liquids, fat-like pastes, or yellow waxes.[4][5] The free acid, when isolated, is a crystalline solid.

Data Summary

The following table summarizes the key physicochemical properties of diacetyl tartaric acid and its related commercial esters (DATEM).

| Property | Value / Description | Source(s) |

| Appearance | Crystalline white solid (isolated acid). Commercial esters (DATEM) are ivory/yellow powders, waxes, or viscous liquids. | [6][7] |

| Molecular Formula | C₈H₁₀O₈ | - |

| Molecular Weight | 234.16 g/mol | - |

| Melting Point (DATEM) | Approximately 45 °C | [8] |

| Solubility | Water: Dispersible.[3] Organic Solvents: Soluble in methanol, ethanol, ethyl acetate, and acetone.[3] | [3] |

| HLB Value (DATEM) | 9-10 (indicative of a good oil-in-water emulsifier) | [8] |

Chemical Properties and Reactivity

Acidity and pKa

The esterification of the hydroxyl groups at the C2 and C3 positions with acetyl groups introduces electron-withdrawing functionality. This inductive effect (-I effect) pulls electron density away from the carboxyl groups, stabilizing the resulting carboxylate conjugate base. This stabilization facilitates the dissociation of the proton (H⁺), and therefore, it is predicted that the pKa values for diacetyl tartaric acid will be slightly lower (i.e., more acidic) than those of tartaric acid.

Hydrolytic Stability

The ester linkages in diacetyl tartaric acid are susceptible to hydrolysis, a critical property influencing its stability and metabolic fate.

-

Aqueous Environment: In an aqueous medium, the compound undergoes spontaneous hydrolysis to yield mono- and di-glycerides and acetylated tartaric acid (in the case of DATEM), or ultimately acetic acid and tartaric acid.[5][8]

-

Atmospheric Moisture: The material can hydrolyze in moist air, liberating the characteristic odor of acetic acid.[4][5]

-

Enzymatic Hydrolysis: The rate of hydrolysis can be significantly accelerated by enzymes, such as pancreatic lipase.[5][8]

This susceptibility to hydrolysis is a key aspect of its function and degradation. In pharmaceutical applications, this property must be carefully considered in formulation design to ensure shelf-life stability, especially in aqueous or high-humidity environments.

Caption: Hydrolysis pathway of diacetyl tartaric acid.

Analytical Characterization Protocols

A multi-faceted approach is required for the comprehensive characterization of diacetyl tartaric acid, combining titrimetric, spectroscopic, and chromatographic methods.

Titrimetric Analysis

Titrimetric methods are fundamental for determining bulk properties and purity, such as acid value and the content of its constituent acids after hydrolysis.

Protocol: Determination of Acid Value Causality: The acid value quantifies the amount of free carboxylic acid groups present. It is a measure of free acids and is critical for quality control and for monitoring hydrolysis during storage. This protocol is adapted from JECFA standards for related compounds.[3]

-

Sample Preparation: Accurately weigh approximately 2 g of the sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 100 mL of a neutralized solvent mixture (e.g., equal parts ethanol and diethyl ether, neutralized to a phenolphthalein endpoint). Gently warm if necessary to dissolve the sample completely.

-

Titration: Add a few drops of phenolphthalein indicator solution. Titrate the sample with standardized 0.1 N potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.

-

Calculation: Acid Value = (V × N × 56.1) / W

-

Where:

-

V = volume of KOH solution used (mL)

-

N = normality of the KOH solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

-

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment.

-

¹H NMR: Proton NMR can be used to identify and quantify the different moieties in the molecule. A patent describes performing ¹H NMR measurements at 400 MHz in CDCl₃ at 50°C.[6] A small amount of acetic acid is sometimes added to shift the residual water peak away from analyte signals.[6] Expected signals would include singlets for the acetyl protons (around 2.1 ppm), methine protons on the tartaric backbone (around 5.7 ppm), and a broad signal for the carboxylic acid protons.

-

¹³C NMR: Carbon NMR provides information on the carbon skeleton. Key signals would be expected for the carbonyl carbons of the carboxylic acid (~170 ppm), the carbonyl carbons of the acetyl esters (~169 ppm), the methine carbons of the backbone (~70 ppm), and the methyl carbons of the acetyl groups (~20 ppm). A reference spectrum is available on ChemicalBook for the L-isomer.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

-

O-H Stretch: A broad band around 3300-2500 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C-H Stretch: Around 3000-2850 cm⁻¹.

-

C=O Stretch: Two distinct, strong bands. One for the carboxylic acid carbonyl (~1760 cm⁻¹) and one for the ester carbonyl (~1740 cm⁻¹).

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O bonds of the esters and carboxylic acid.

Chromatographic Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the preferred method for assessing the purity of diacetyl tartaric acid and quantifying it in various matrices. The following is a representative protocol based on established methods for tartaric acid.[10]

Protocol: Purity Assessment by RP-HPLC Causality: This method separates compounds based on their polarity. The nonpolar stationary phase (C18) retains the moderately polar diacetyl tartaric acid, while a polar, aqueous mobile phase elutes it. The acidic buffer ensures the carboxylic acid groups are protonated, leading to a single, sharp chromatographic peak.

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, with pH adjusted to 2.6 using phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV/Visible detector at 210 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a stock solution of diacetyl tartaric acid reference standard in the mobile phase at a concentration of ~1 mg/mL. Prepare a series of working standards by dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the sample and determine its concentration and purity by comparing its peak area to the calibration curve.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to evaluate the thermal stability of the compound.

-

TGA measures weight loss as a function of temperature, identifying the decomposition temperature. Studies on related tartaric acid derivatives show decomposition temperatures starting around 288-297 °C.[11]

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and heats of fusion.[12]

Applications in Research and Industry

While the esters of diacetyl tartaric acid (DATEM) are famous as food emulsifiers in baking,[13][14] the free acid itself holds potential in several fields:

-

Pharmaceuticals: As a chiral building block in asymmetric synthesis or as a dicarboxylic acid excipient in drug formulation to form salts or co-crystals with active pharmaceutical ingredients (APIs), potentially modifying their solubility and bioavailability.

-

Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of biodegradable polyesters, leveraging its ester linkages and bifunctional nature.

-

Material Science: As a precursor for novel phase-change materials or other functional organic materials.[11]

Conclusion

Diacetyl tartaric acid is a structurally precise molecule whose properties are a direct consequence of its tartaric acid backbone and dual acetyl ester groups. Its acidity, susceptibility to hydrolysis, and thermal characteristics are predictable and measurable through a suite of robust analytical techniques. A thorough understanding of these properties, from synthesis to degradation, is essential for its effective application, whether as a synthetic intermediate, a pharmaceutical excipient, or a functional monomer. This guide has provided the foundational knowledge and detailed protocols necessary for scientists and researchers to confidently work with and characterize this important compound.

References

-

FAO/WHO. (2009). DIACETYLTARTARIC and FATTY ACID ESTERS of GLYCEROL. FAO JECFA Monographs 7. [Link]

- Sadtler Research Laboratories. Sadtler Index of 1H-NMR spectra. (Referenced in multiple patents, specific entry not directly linkable).

-

Eastwood, J., & Vavasour, E. (2001). DIACETYL TARTARIC AND FATTY ACID ESTERS OF GLYCEROL. WHO FOOD ADDITIVES SERIES: 48. INCHEM. [Link]

-

FAO/WHO. (1966). Diacetyltartaric acid and fatty acid esters of glycerol. FAO Nutrition Meetings Report Series 40abc. INCHEM. [Link]

-

FAO. (2001). Diacetyltartaric and fatty acid esters of glycerol. FAO. [Link]

- Van Oosten, C. W. (2000). Diacetyl tartaric acid esters of mono- and diglycerides based on C12 to C22 fatty acids. EP1016647B1.

-

Wikipedia. DATEM. [Link]

-

Al-Yasari, A., et al. (2020). Figure: TGA curves of tartaric acid... ResearchGate. [Link]

-

Purdue University. Table of Acids with Ka and pKa Values. [Link]

- Zhang, T. (2012). Preparation method of diacetyl tartaric acid monoglyceride and diglyceride. CN102464455A.

-

Al-Yasari, A., et al. (2020). Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications. PMC. [Link]

-

IJNRD. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. IJNRD. [Link]

- Liu, G., et al. (2012). Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides. US20120058232A1.

- Cahn, F. J., et al. (2003). Diacetyl tartaric acid esters of mono- and diglycerides based on C12 to C22 fatty acids. US6642278B1.

-

SIELC. HPLC Method for Determination of Tartaric Acid on Newcrom BH Column. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA).... [Link]

-

Fukami, T. (2016). Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid. International Journal of Chemistry. [Link]

-

Chemsino. (2019). Diacetyl Tartaric Acid Esters of Mono and Diglycerides TDS. [Link]

-

The Good Scents Company. diacetyl tartaric acid esters of mono- and diglycerides. [Link]

-

SpectraBase. (+)-tartaric acid, diethyl ester - [FTIR] - Spectrum. [Link]

Sources

- 1. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]

- 2. CN101880231A - Preparation method of diacetyl tartaric acid monoglyceride and diglyceride - Google Patents [patents.google.com]

- 3. fao.org [fao.org]

- 4. Diacetyltartaric and fatty acid esters of glycerol [fao.org]

- 5. 049. Diacetyltartaric acid and fatty acid esters of glycerol (FAO Nutrition Meetings Report Series 40abc) [inchem.org]

- 6. US20030162893A1 - Diacetyl tartaric acid esters of mono- and dig1ycerides based on C12 to C22 fatty acids - Google Patents [patents.google.com]

- 7. Diacetyl Tartaric Acid Esters of Mono and Diglycerides TDS. - Knowledge - Zhengzhou Yizeli Industrial Co.,Ltd [yizeliadditive.com]

- 8. DIACETYL TARTARIC AND FATTY ACID ESTERS OF GLYCEROL (JECFA Food Additives Series 48) [inchem.org]

- 9. This compound(51591-38-9) 13C NMR [m.chemicalbook.com]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DATEM - Wikipedia [en.wikipedia.org]

- 14. diacetyl tartaric acid esters of mono- and diglycerides [thegoodscentscompany.com]

An In-depth Technical Guide to Chiral Resolving Agents

Intended for: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Chirality in Modern Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences.[1][2] These mirror-image isomers, known as enantiomers, often exhibit identical physical and chemical properties in an achiral environment, making their separation a formidable challenge.[3] However, within the chiral environment of the human body, enantiomers can interact differently with biological targets like enzymes and receptors, leading to significant variations in their pharmacological and toxicological profiles.[2][4]

The historical example of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of the critical importance of enantiomeric purity in drug development.[1] Consequently, regulatory bodies such as the FDA and EMA now strongly advocate for the development of single-enantiomer drugs over racemic mixtures (50:50 mixtures of enantiomers).[2] This necessitates robust and efficient methods for the separation of enantiomers, a process known as chiral resolution.[3][5] This guide provides an in-depth exploration of chiral resolving agents, the cornerstone of many classical and modern resolution techniques.

Part 1: The Principle of Diastereomeric Resolution

The core principle behind the use of chiral resolving agents lies in the conversion of a pair of enantiomers, which are chemically indistinguishable in an achiral environment, into a pair of diastereomers.[3][6] Diastereomers are stereoisomers that are not mirror images of each other and, crucially, possess different physical and chemical properties, such as solubility, melting point, and boiling point.[3][6] This difference in properties allows for their separation by conventional techniques like crystallization or chromatography.[3][5][6]

The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[3][5] This reaction creates a new chiral center, resulting in the formation of two diastereomers. For instance, reacting a racemic acid (a mixture of R-acid and S-acid) with a pure S-base will yield a mixture of two diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base). These diastereomeric salts can then be separated, typically by fractional crystallization, taking advantage of their differing solubilities.[7][8] Once separated, the resolving agent is removed to yield the pure enantiomers of the original compound.[3][5]

Visualizing the Diastereomeric Resolution Workflow

The following diagram illustrates the fundamental workflow of a classical diastereomeric resolution.

Caption: Workflow of Diastereomeric Resolution.

Part 2: Types of Chiral Resolving Agents and Their Mechanisms

The choice of a chiral resolving agent is critical and depends on the functional groups present in the racemic mixture.

Classical Resolving Agents: Formation of Diastereomeric Salts

This is the most traditional and widely used method, particularly for racemic acids and bases.[4][7][8]

-

For Racemic Acids: Enantiomerically pure chiral bases are used. Common examples include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic amines such as 1-phenylethylamine.[5][8]

-

For Racemic Bases: Enantiomerically pure chiral acids are employed. Widely used examples include tartaric acid, mandelic acid, and camphorsulfonic acid.[5][8]

The mechanism involves an acid-base reaction to form diastereomeric salts, which are then separated by fractional crystallization based on their differential solubility in a given solvent.[7]

Covalent Derivatization Agents

For compounds that do not readily form salts, such as alcohols and some amines, covalent derivatization with a chiral reagent can be employed.[3] For instance, a racemic alcohol can be reacted with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric esters.[3] These esters can then be separated by chromatography or crystallization, followed by hydrolysis to regenerate the resolved alcohols.[3]

Enzymatic Resolution: A Biocatalytic Approach

Enzymes are inherently chiral and can exhibit high enantioselectivity, making them powerful tools for kinetic resolution.[1][7] In kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other.[8][9] This results in a mixture of the unreacted, enantiomerically enriched substrate and the product, which can then be separated. Lipases, for example, are commonly used to resolve racemic esters or alcohols through selective hydrolysis or esterification.[7] A key characteristic of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[7]

Chiral Stationary Phases (CSPs) in Chromatography

While not a "resolving agent" in the classical sense of being added to a solution, chiral stationary phases (CSPs) in chromatography function by forming transient, diastereomeric complexes with the enantiomers of the analyte.[3][10] These CSPs are composed of a chiral selector immobilized on a solid support. The differential stability of the diastereomeric complexes leads to different retention times for the enantiomers, allowing for their separation.[10] High-performance liquid chromatography (HPLC) with CSPs is a powerful analytical and preparative technique for chiral separation.[2][10]

Summary of Chiral Resolution Methods

| Method | Type of Resolving Agent/Principle | Typical Substrates | Separation Technique | Key Considerations |

| Diastereomeric Salt Formation | Chiral acids or bases | Racemic acids and bases | Fractional Crystallization | Requires ionizable functional groups; solubility differences can be unpredictable. |

| Covalent Derivatization | Chiral derivatizing agents | Alcohols, amines, thiols | Chromatography, Crystallization | Requires additional reaction and cleavage steps. |

| Enzymatic Resolution | Enzymes (e.g., lipases, proteases) | Esters, amides, alcohols | Various | High enantioselectivity; mild reaction conditions; max 50% yield for one enantiomer. |

| Chiral Chromatography | Chiral Stationary Phases (CSPs) | Broad range of compounds | HPLC, SFC, GC | High resolution and sensitivity; can be costly for large-scale separations. |

Part 3: Practical Considerations in Method Development

The successful implementation of a chiral resolution strategy requires careful consideration of several factors.

Selection of the Resolving Agent

-

Functionality: The resolving agent must be able to react with the target molecule (e.g., acid-base reaction, esterification).

-

Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective, especially for large-scale applications.[4]

-

Crystallinity of Diastereomers: For salt formation, the resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility.

-

Ease of Removal: The resolving agent should be easily removable after the separation to yield the pure enantiomer.[5]

Solvent Selection

The choice of solvent is crucial for crystallization-based resolutions as it directly influences the solubility of the diastereomeric salts. A systematic screening of different solvents and solvent mixtures is often necessary to achieve optimal separation.

Monitoring the Resolution

The progress of the resolution must be monitored to determine the enantiomeric purity of the separated fractions. This is typically done using a chiral analytical technique, most commonly chiral HPLC. The enantiomeric excess (ee) is a measure of the purity of the resolved enantiomer and is calculated as:

ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Dynamic Kinetic Resolution: Overcoming the 50% Yield Barrier

A significant drawback of classical and kinetic resolutions is the theoretical maximum yield of 50% for the desired enantiomer.[7] Dynamic kinetic resolution (DKR) is an elegant strategy that overcomes this limitation by combining the resolution process with in situ racemization of the undesired enantiomer.[4][7] This continuous conversion of the unwanted enantiomer into the racemic mixture allows for a theoretical yield of up to 100% of the desired enantiomer.[4]

Visualizing the Comparison of Resolution Techniques

Caption: Comparison of Resolution Yields.

Part 4: Experimental Protocol: Diastereomeric Resolution of Racemic 1-Phenylethylamine

This section provides a representative step-by-step protocol for a classical diastereomeric resolution.

Objective: To resolve racemic 1-phenylethylamine using L-(+)-tartaric acid as the chiral resolving agent.

Materials:

-

Racemic 1-phenylethylamine

-

L-(+)-tartaric acid

-

Methanol

-

Deionized water

-

Diethyl ether

-

Sodium hydroxide (10% aqueous solution)

-

Standard laboratory glassware and equipment (beakers, flasks, condenser, filtration apparatus)

-

Polarimeter or chiral HPLC for analysis

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve L-(+)-tartaric acid in methanol in a flask with gentle heating.

-

Slowly add an equimolar amount of racemic 1-phenylethylamine to the warm solution with stirring.

-

Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Less Soluble Diastereomer:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Dry the crystals. This fraction is enriched in one diastereomer.

-

-

Recrystallization for Purity Enhancement:

-

Recrystallize the obtained diastereomeric salt from a minimal amount of a suitable solvent (e.g., methanol/water mixture) to improve its purity.

-

Monitor the optical rotation or enantiomeric excess of the salt after each recrystallization until a constant value is achieved.

-

-

Regeneration of the Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Add a 10% aqueous solution of sodium hydroxide to basify the solution, which will liberate the free amine.

-

Extract the amine into diethyl ether.

-

Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent to obtain the resolved 1-phenylethylamine enantiomer.

-

-

Analysis:

-

Determine the optical rotation of the resolved amine using a polarimeter.

-

Confirm the enantiomeric purity by chiral HPLC analysis.

-

Self-Validation: The success of this protocol is validated at each critical step. The formation of a crystalline precipitate indicates successful salt formation. The constancy of optical rotation after successive recrystallizations confirms the purity of the diastereomer. Finally, the optical rotation and chiral HPLC of the final product provide a quantitative measure of the resolution's effectiveness.

Conclusion: The Enduring Relevance of Chiral Resolving Agents

Despite the advances in asymmetric synthesis, chiral resolution remains a vital and often pragmatic approach for obtaining enantiomerically pure compounds in the pharmaceutical industry.[4][7] The use of chiral resolving agents, particularly for diastereomeric salt formation, is a well-established, scalable, and cost-effective method.[4] A thorough understanding of the principles of diastereomeric resolution, the different types of resolving agents, and the practical aspects of method development is essential for researchers and drug development professionals. The ability to design and execute a robust chiral resolution strategy is a key component in the successful development of safe and effective single-enantiomer drugs.

References

-

Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]

-

Part 6: Resolution of Enantiomers - Chiralpedia. (2025). Chiralpedia. [Link]

-

Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

-

Separation or Resolution of Enantiomers. (2021). Chemistry LibreTexts. [Link]

-

Racemic Mixtures Separation Of Enantiomers. Jack Westin. [Link]

-

Resolution of Racemic Mixtures. OrgoSolver. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Diastereomeric recrystallization. Wikipedia. [Link]

-

Racemic Mixtures and the Resolution of Enantiomers. (2025). JoVE. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. jackwestin.com [jackwestin.com]

- 4. pharmtech.com [pharmtech.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Racemic Mixtures and the Resolution of Enantiomers [jove.com]

- 10. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]

Methodological & Application

Application Note: Enantioselective Analysis of Chiral Amines and Alcohols using (-)-Diacetyl-L-tartaric Anhydride as a Chiral Derivatizing Agent for HPLC

Abstract

This application note provides a comprehensive guide for the enantioselective analysis of chiral primary and secondary amines, as well as alcohols, using (-)-Diacetyl-L-tartaric anhydride (DATAN) as a chiral derivatizing agent (CDA) for High-Performance Liquid Chromatography (HPLC). The formation of diastereomers through derivatization allows for their separation on conventional achiral stationary phases, offering a robust and cost-effective alternative to chiral HPLC columns. This document details the underlying principles, reaction mechanisms, step-by-step protocols for derivatization and HPLC analysis, and troubleshooting guidance to aid researchers, scientists, and drug development professionals in implementing this powerful analytical technique.

Introduction: The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is of paramount importance in the pharmaceutical industry for drug development, quality control, and pharmacokinetic studies. While direct separation on chiral stationary phases (CSPs) is a common approach, indirect methods involving the use of a chiral derivatizing agent (CDA) present a versatile and often more accessible alternative.

The indirect approach involves the reaction of a racemic mixture of analytes with an enantiomerically pure CDA to form a pair of diastereomers. Unlike enantiomers, diastereomers possess different physicochemical properties, such as polarity, solubility, and melting points, which enables their separation using standard, achiral HPLC columns.[1] (-)-Diacetyl-L-tartaric anhydride (DATAN) is an effective and economical CDA for chiral compounds containing primary or secondary amine and hydroxyl functional groups.[2]

This guide provides the scientific rationale and practical protocols for the successful application of DATAN in chiral separations.

Principle of the Method: From Enantiomers to Separable Diastereomers

The core principle of this method lies in the conversion of a challenging analytical problem—the separation of enantiomers—into a more straightforward one: the separation of diastereomers. The workflow can be conceptualized in two main stages: derivatization and chromatographic separation.

The Derivatization Reaction

(-)-Diacetyl-L-tartaric anhydride, a homochiral reagent, reacts with the nucleophilic amine or hydroxyl group of the chiral analyte. This reaction proceeds via nucleophilic acyl substitution, where the amine or alcohol attacks one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a stable amide or ester bond, respectively.

The reaction of a racemic analyte, consisting of (R)- and (S)-enantiomers, with the enantiomerically pure (-)-DATAN (which has a (2R,3R) configuration) results in the formation of two diastereomers: (R)-analyte-(2R,3R)-DATAN and (S)-analyte-(2R,3R)-DATAN. These newly formed diastereomers exhibit distinct three-dimensional structures and, consequently, different physical and chemical properties.

Expert Insight: The success of the indirect chiral separation method is contingent upon the enantiomeric purity of the derivatizing agent. Any presence of the opposite enantiomer of DATAN will lead to the formation of additional diastereomers, complicating the chromatogram and compromising quantification. Furthermore, the derivatization reaction should proceed to completion to ensure accurate and reproducible results.[1]

The Chromatographic Separation

The subtle differences in the spatial arrangement of the atoms in the diastereomeric pairs lead to variations in their interaction with the stationary phase of the HPLC column. In reversed-phase HPLC, which typically employs a nonpolar stationary phase like C18, the separation of diastereomers is influenced by differences in their hydrophobicity and shape. These differences in interaction strength result in differential retention times, allowing for their resolution and quantification.[3][4]

The separation of the diastereomers is primarily an entropically driven process, though enthalpic contributions can also play a role depending on the specific molecules and chromatographic conditions.[5]

Caption: Workflow for Chiral Separation using DATAN.

Experimental Protocols

Reagent and Equipment

-

Reagents:

-

(-)-Diacetyl-L-tartaric anhydride (DATAN), >97% purity

-

Analyte of interest (racemic mixture)

-

Aprotic solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

-

Base (optional, e.g., triethylamine, pyridine) for amine derivatization

-

HPLC-grade solvents for mobile phase (e.g., acetonitrile, methanol, water)

-

Mobile phase additives (e.g., formic acid, ammonium formate)

-

-

Equipment:

-

HPLC system with a UV/Vis or mass spectrometry (MS) detector

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[2]

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Standard laboratory glassware

-

Safety Precaution: (-)-Diacetyl-L-tartaric anhydride is a skin and eye irritant.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Protocol 1: Derivatization of Chiral Amines and Alcohols

This protocol provides a general framework for the derivatization reaction. Optimization of reaction time, temperature, and reagent ratios is crucial for each specific analyte.

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte in the chosen aprotic solvent.

-

Prepare a stock solution of DATAN in the same aprotic solvent. The molar ratio of DATAN to the analyte should typically be in excess (e.g., 2-5 fold) to ensure complete reaction.

-

-

Derivatization Reaction:

-

In a reaction vial, add a known volume of the analyte stock solution.

-

For the derivatization of amines, it may be beneficial to add a small amount of a non-nucleophilic base (e.g., triethylamine) to act as a proton scavenger.

-

Add the required volume of the DATAN stock solution to the vial.

-

Vortex the mixture gently to ensure homogeneity.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at a controlled temperature. A good starting point is a temperature between 40-60°C.[2]

-

Allow the reaction to proceed for a set duration. Reaction times can range from 15 to 60 minutes.[2]

-

The optimal conditions should be determined experimentally by monitoring the reaction progress over time.

-

-

Reaction Quenching and Sample Preparation:

-

After the incubation period, the reaction can be stopped by adding a small amount of a primary amine or water to consume the excess DATAN.

-

The reaction mixture can then be diluted with the initial mobile phase to an appropriate concentration for HPLC analysis.

-

If necessary, centrifuge the sample to remove any precipitate before injection.

-

Caption: Derivatization Workflow.

Protocol 2: HPLC Analysis of Diastereomers

The following are typical starting conditions for the separation of DATAN-derivatized diastereomers on a reversed-phase column. Method development and optimization will be required for specific applications.

| Parameter | Typical Condition |

| Column | Reversed-phase C18, e.g., 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)[2] |

| Mobile Phase B | Acetonitrile or Methanol[2] |

| Gradient | Start with a suitable gradient (e.g., 10-90% B over 10-15 minutes) and optimize as needed. |

| Flow Rate | 0.2 - 0.5 mL/min[2] |

| Column Temperature | 25 - 40°C |

| Injection Volume | 1 - 10 µL |

| Detection | UV/Vis (e.g., 210-280 nm) or Mass Spectrometry (MS) |

Method Development Insight: The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact the resolution of the diastereomers. A systematic evaluation of these parameters is recommended during method development. The addition of a buffer like ammonium formate can improve peak shape and reproducibility.[2]

Data Interpretation and System Validation

A successful separation will result in two well-resolved peaks in the chromatogram, corresponding to the two diastereomers. The identity of each peak can be confirmed by injecting a derivatized single enantiomer standard, if available.

The method should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:

-

Specificity: The ability to resolve the two diastereomeric peaks from each other and from any potential interferences.

-

Linearity: The response of the detector should be linear over a range of analyte concentrations.[2]

-

Precision and Accuracy: The method should provide consistent and accurate results upon repeated analysis.[2]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: The method should be insensitive to small, deliberate variations in experimental parameters.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or poor derivatization | Inactive DATAN reagent (hydrolyzed), insufficient reaction time or temperature. | Use fresh, high-purity DATAN. Optimize reaction time and temperature. Ensure the reaction solvent is aprotic and dry. |

| Poor resolution of diastereomers | Suboptimal HPLC conditions (mobile phase, column, temperature). | Optimize the mobile phase composition (organic modifier, pH, additives). Try a different C18 column from another vendor. Adjust the column temperature. |

| Extra peaks in the chromatogram | Impurities in the analyte or reagent, side reactions, incomplete reaction. | Check the purity of the analyte and DATAN. Optimize reaction conditions to minimize side products. Ensure the reaction goes to completion. |

| Poor peak shape (tailing or fronting) | Column overload, secondary interactions with the stationary phase, inappropriate pH. | Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a high-purity silica C18 column. |

Conclusion

The use of (-)-Diacetyl-L-tartaric anhydride as a chiral derivatizing agent offers a reliable and efficient method for the enantioselective analysis of chiral amines and alcohols by HPLC. By converting enantiomers into diastereomers, this technique allows for their separation on readily available achiral columns. The protocols and guidance provided in this application note serve as a solid foundation for researchers to develop and validate robust analytical methods for chiral separations in various scientific and industrial settings. Careful optimization of both the derivatization and chromatographic steps is key to achieving successful and reproducible results.

References

-

Zhao, J., Shin, Y., Jin, Y., Jeong, K. M., & Lee, J. (2017). Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry. Journal of Chromatography B, 1040, 199–207. [Link]

-

Struys, E. A., Jansen, E. E., & Jakobs, C. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-1395. [Link]

-

Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. [Link]

-

Organic Syntheses. (n.d.). DIACETYL-d-TARTARIC ANHYDRIDE. Retrieved from [Link]

-

Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Diacetyl-L-tartaric anhydride. Retrieved from [Link]

-

Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1344. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of enantiomeric vigabatrin by derivatization with diacetyl-L-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis of Imides and Amides from Diacetyl-L-Tartaric Acid Anhydride. Retrieved from [Link]

-

LCGC International. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. Retrieved from [Link]

-

Chiralpedia. (2022). Indirect enantiomer separation. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

IntechOpen. (2026). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Measurement of Urinary D- and L-2-Hydroxyglutarate Enantiomers by Stable-Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry after Derivatization with Diacetyl-L-Tartaric Anhydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

-

Chiralpedia. (2022). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

Sources

- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 2. Determination of enantiomeric vigabatrin by derivatization with diacetyl-l-tartaric anhydride followed by ultra-high performance liquid chromatography-quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Chiral Amides from Diacetyl-L-tartaric Acid Anhydride

Foreword: The Strategic Value of Chiral Amides in Modern Drug Discovery

The principle of chirality is fundamental to contemporary drug design and development. The differential pharmacological and toxicological profiles of enantiomers necessitate the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] Chiral amides are a ubiquitous structural motif in a vast array of pharmaceuticals, and their stereocontrolled synthesis is a critical challenge for medicinal chemists.[2] This application note provides a comprehensive guide to a robust and versatile method for the synthesis of chiral amides utilizing diacetyl-L-tartaric acid anhydride as a readily available and effective chiral auxiliary. We will delve into the underlying principles of this methodology, provide detailed experimental protocols for both diastereoselective synthesis and kinetic resolution, and discuss the analytical techniques required to validate the stereochemical outcome. Furthermore, we will explore a practical application of this chemistry in the synthesis of a key intermediate for a widely used class of pharmaceuticals.

The Cornerstone of Chirality: Diacetyl-L-Tartaric Acid Anhydride

Diacetyl-L-tartaric acid anhydride is a derivative of L-tartaric acid, a naturally occurring and inexpensive chiral building block.[3] The anhydride's rigid five-membered ring structure, coupled with the defined stereochemistry of its two vicinal chiral centers, makes it an excellent chiral auxiliary for asymmetric synthesis.[4] Its reaction with amines proceeds readily to form diastereomeric amides or, in the case of kinetic resolution, to selectively acylate one enantiomer of a racemic amine over the other.

Synthesis of Diacetyl-L-Tartaric Anhydride

The starting material, (+)-diacetyl-L-tartaric anhydride, can be conveniently prepared from L-tartaric acid. The following protocol is adapted from a well-established Organic Syntheses procedure for the D-enantiomer.[3]

Table 1: Reagents for the Synthesis of (+)-Diacetyl-L-tartaric Anhydride

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Tartaric Acid (anhydrous) | 150.09 | 40.0 g | 0.266 |

| Acetic Anhydride | 102.09 | 126 mL (136 g) | 1.33 |

| Concentrated Sulfuric Acid | 98.08 | 1.2 mL | ~0.022 |

Protocol 1: Synthesis of (+)-Diacetyl-L-tartaric Anhydride

-

Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and two reflux condensers, place 40.0 g (0.266 mol) of anhydrous, powdered L-tartaric acid.

-

Addition of Reagents: In a separate beaker, carefully add 1.2 mL of concentrated sulfuric acid to 126 mL (1.33 mol) of acetic anhydride. Cool the mixture in an ice bath and then add it to the flask containing the L-tartaric acid.

-

Reaction: Start the stirrer. The mixture will warm up as the tartaric acid dissolves. Gently heat the solution to reflux and maintain it for 10 minutes. Caution: The initial reaction can be vigorous.

-

Crystallization: Pour the warm solution into a beaker and cool it in an ice bath for 1 hour to induce crystallization.

-

Isolation and Washing: Collect the crude crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two 20-mL portions of dry benzene, followed by stirring the solid in 175 mL of cold absolute ether.

-

Drying: Filter the product and dry it in a vacuum desiccator over phosphorus pentoxide for 24 hours. The expected yield is 41–44.5 g (71–77%).

Synthesis of Chiral Amides: A Tale of Two Strategies

The reaction of diacetyl-L-tartaric acid anhydride with amines can be employed in two principal ways to generate chiral amides: diastereoselective synthesis from a racemic amine to produce a mixture of diastereomers, or kinetic resolution of a racemic amine to obtain an enantioenriched unreacted amine and a diastereomerically enriched amide.

Diastereoselective Synthesis of Tartaric Acid Monoamides

This approach involves the reaction of the anhydride with a racemic amine to form a pair of diastereomeric amides. These diastereomers, having different physical properties, can then be separated by chromatography.

Diagram 1: General Workflow for Diastereoselective Synthesis and Separation

Caption: Workflow for obtaining enantiopure amines via diastereoselective synthesis.

Protocol 2: Diastereoselective Synthesis of N-(1-Phenylethyl)diacetyltartaric Acid Monoamide

This protocol describes the synthesis of a mixture of diastereomeric amides from racemic 1-phenylethylamine.

Table 2: Reagents for Diastereoselective Amide Synthesis

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (+)-Diacetyl-L-tartaric Anhydride | 216.15 | 2.16 g | 0.010 |

| Racemic 1-Phenylethylamine | 121.18 | 1.21 g | 0.010 |

| Triethylamine | 101.19 | 1.4 mL | 0.010 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

-

Reaction Setup: Dissolve 2.16 g (0.010 mol) of (+)-diacetyl-L-tartaric anhydride in 50 mL of dry dichloromethane in a round-bottomed flask equipped with a magnetic stirrer.

-

Amine Addition: In a separate vial, dissolve 1.21 g (0.010 mol) of racemic 1-phenylethylamine and 1.4 mL (0.010 mol) of triethylamine in 10 mL of dry DCM.

-

Reaction: Add the amine solution dropwise to the stirred solution of the anhydride at room temperature. Stir the reaction mixture for 2 hours.

-

Workup: Wash the reaction mixture sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude mixture of diastereomeric amides.

-

Purification: The diastereomers can be separated by column chromatography on silica gel.

Kinetic Resolution of Racemic Amines

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral reagent. When a racemic amine is treated with a substoichiometric amount of diacetyl-L-tartaric anhydride, one enantiomer will react faster, leading to the formation of a diastereomeric amide and leaving the unreacted, slower-reacting enantiomer in excess.

Diagram 2: Principle of Kinetic Resolution

Caption: Kinetic resolution of a racemic amine with a chiral anhydride.

Protocol 3: Kinetic Resolution of Racemic 1-Phenylethylamine

This protocol provides a general procedure for the kinetic resolution of a racemic primary amine.

Table 3: Reagents for Kinetic Resolution

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Racemic 1-Phenylethylamine | 121.18 | 2.42 g | 0.020 |

| (+)-Diacetyl-L-tartaric Anhydride | 216.15 | 2.16 g | 0.010 |

| Triethylamine | 101.19 | 1.4 mL | 0.010 |

| Toluene | - | 50 mL | - |

-

Reaction Setup: Dissolve 2.42 g (0.020 mol) of racemic 1-phenylethylamine and 1.4 mL (0.010 mol) of triethylamine in 20 mL of dry toluene in a round-bottomed flask.

-

Anhydride Addition: Dissolve 2.16 g (0.010 mol) of (+)-diacetyl-L-tartaric anhydride in 30 mL of dry toluene and add this solution dropwise to the amine solution at 0 °C over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours.

-

Workup: Filter the reaction mixture to remove any precipitated salts. Wash the filtrate with 1 M HCl (2 x 25 mL) to extract the unreacted amine. The organic layer contains the diastereomeric amide.

-

Isolation of Unreacted Amine: Basify the acidic aqueous layer with 2 M NaOH to pH > 12 and extract with diethyl ether (3 x 30 mL). Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and carefully evaporate the solvent to obtain the enantioenriched unreacted amine.

-

Isolation of Amide: Wash the original organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the diastereomerically enriched amide.

Application in Pharmaceutical Synthesis: The Case of ACE Inhibitors

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.[5][6] Many ACE inhibitors, such as Enalapril, contain a chiral amine fragment. The synthesis of these chiral amines in enantiomerically pure form is crucial for the drug's efficacy. While classical resolution with tartaric acid is common, kinetic resolution using diacetyl-L-tartaric anhydride offers an alternative and efficient route to access key chiral amine intermediates.

Diagram 3: Retrosynthetic Analysis of an ACE Inhibitor Intermediate

Caption: Retrosynthetic approach to a chiral amine for ACE inhibitors.

Analytical Protocols for Stereochemical Validation

The success of a diastereoselective synthesis or kinetic resolution hinges on the accurate determination of the diastereomeric and/or enantiomeric excess. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this analysis.

HPLC Analysis of Diastereomeric Amides

The diastereomeric amides formed can often be separated on a standard achiral stationary phase, such as C18, due to their different physical properties.[7][8]

Table 4: HPLC Conditions for Diastereomeric Amide Separation

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Protocol 4: HPLC Analysis

-

Sample Preparation: Dissolve a small amount of the crude or purified amide mixture in the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.

-

Data Analysis: Integrate the peak areas of the two diastereomers. The diastereomeric ratio (dr) can be calculated as the ratio of the peak areas.

NMR Spectroscopy for Diastereomeric Ratio Determination

¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio. The protons in the two diastereomers are in different chemical environments and will therefore have different chemical shifts, allowing for their distinct integration.[7][9]

Protocol 5: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the amide mixture in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Data Analysis: Identify a pair of well-resolved signals corresponding to the same proton in the two diastereomers. Integrate these signals accurately. The diastereomeric ratio is the ratio of the integrals.

Diagram 4: Decision Tree for Analytical Method Selection

Sources

- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. scielo.br [scielo.br]

- 6. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: (-)-Diacetyl-L-tartaric Acid Esters of Monoglycerides (DATEM) as a Food Emulsifier

Prepared by: Senior Application Scientist, Food Science Division

Introduction: The Role of DATEM in Modern Food Formulation

(-)-Diacetyl-L-tartaric Acid Esters of Monoglycerides, commonly known in the food industry by the acronym DATEM or as E472e, is a highly effective anionic, oil-in-water emulsifier and dough conditioner.[1][2] It is synthesized from edible vegetable oils and tartaric acid, resulting in a complex mixture of esters that possess both hydrophilic (water-loving) and lipophilic (oil-loving) properties.[3][4] This dual nature allows DATEM to situate itself at the oil-water interface, reducing surface tension and facilitating the formation of stable emulsions.[5]

While broadly classified as an emulsifier, DATEM's primary and most celebrated role is in the baking industry.[6][7] It functions as a dough strengthener, significantly improving the rheological properties of dough by interacting with the gluten network.[2][4] This interaction enhances gas retention during fermentation and baking, leading to products with increased volume, improved crumb structure, and better tolerance to processing variations.[3][6] Beyond baking, DATEM is utilized in a variety of food systems, including dairy products, confectionery, and beverages, to improve texture, stability, and mouthfeel.[5]

These application notes provide a comprehensive technical guide for researchers, food scientists, and product developers on the effective utilization of DATEM. We will delve into its physicochemical properties, mechanism of action, and provide detailed protocols for its application, quality control, and validation.

Physicochemical Properties & Specifications

Understanding the fundamental properties of DATEM is crucial for its effective application. Commercial DATEM can vary from a viscous liquid to a waxy solid or powder, depending on the fatty acid composition.[2][4]

Table 1: Typical Physicochemical Specifications for Powdered DATEM

| Parameter | Typical Value | Significance in Application |

| Appearance | White to off-white powder/granules | Indicates purity and proper handling.[8] |

| HLB Value | 8.0 - 10.0 | Hydrophile-Lipophile Balance; ideal for oil-in-water emulsions.[2][8] |

| Melting Point | ~45°C (113°F) | Affects dispersion in doughs and batters.[3][8] |

| Acid Value | 60 - 105 mg KOH/g | A key quality control parameter indicating reaction completion and purity.[9] |

| Saponification Value | 300 - 550 mg KOH/g | Reflects the ester content and molecular weight.[9] |

| Solubility | Dispersible in hot water; soluble in oils and organic solvents. | Determines how it should be incorporated into a food matrix.[3][8] |

Mechanism of Action: A Molecular Perspective

DATEM's functionality stems from its amphiphilic molecular structure. The fatty acid chains constitute the lipophilic tail, while the diacetyl tartaric acid portion provides a charged, hydrophilic head.

Emulsification at the Oil-Water Interface

In an oil-in-water emulsion (e.g., creamers, dressings), DATEM molecules orient themselves at the surface of oil droplets. The lipophilic tails penetrate the oil phase, while the hydrophilic heads remain in the continuous water phase. This creates a stabilizing film around the droplets, preventing them from coalescing.

Caption: DATEM molecules at an oil-water interface.

Dough Strengthening in Baked Goods

In baking, DATEM's role is more complex and targeted. It interacts with wheat proteins, specifically gluten, to fortify the dough structure.[4]

-

Protein Interaction: The hydrophilic groups of DATEM form hydrogen bonds with the gliadin fraction of gluten, while the hydrophobic groups interact with the glutenin fraction.[9][10]

-

Network Fortification: This dual interaction creates a more robust, elastic, and extensible gluten network.[2] This stronger network is better at trapping and holding gas cells produced during fermentation.[3]

-

Improved Gas Retention: The stabilization of these gas cells prevents their coalescence into larger, weaker pockets, resulting in a finer, more uniform crumb structure and significantly increased final product volume.[3][6]

Caption: Logical workflow of DATEM's action in dough.

Application Protocols

The following protocols are designed as starting points for development. Optimization will be necessary based on specific formulations, processing equipment, and desired final product attributes.

Protocol: Application in Yeast-Leavened Bread

-

Objective: To improve dough strength, fermentation tolerance, and final loaf volume.

-

Typical Usage Level: 0.2% to 0.6% based on flour weight.[3] A starting point of 0.3% is recommended for standard white bread.[8]

Methodology:

-

Pre-dispersion (Recommended): For powdered DATEM, it is best to disperse it in the formula's oil or melted fat component. If no fat is used, it can be pre-mixed with a portion of the flour. This prevents clumping and ensures uniform distribution.

-

Incorporation: Add the DATEM pre-dispersion (or dry mix) to the mixer along with the other dry ingredients at the beginning of the mixing process.

-

Mixing & Development: Proceed with the standard mixing protocol for the specific bread type.

-

Causality: DATEM begins to interact with gluten as soon as hydration occurs.[2] Proper mixing is essential to fully develop the gluten network and allow DATEM to effectively integrate and strengthen it.

-

-

Fermentation & Proofing: Ferment and proof the dough according to the standard recipe.

-

Insight: Doughs containing DATEM often exhibit increased tolerance to over-proofing.[3] The strengthened gluten network is less likely to collapse if proofing times are extended slightly.

-

-

Baking: Bake at the recommended temperature and time.

Protocol: Application in Biscuits and Puffed Snacks

-

Objective: To improve dough machinability, reduce fat content, and enhance texture.[7]

-

Typical Usage Level: 0.12% to 0.5% based on flour weight.[8]

Methodology:

-

Incorporation: Add powdered DATEM with the other dry ingredients.

-

Processing: Proceed with standard mixing, sheeting, cutting, or extrusion processes.

-

Causality: DATEM acts as a lubricant and emulsifier, facilitating easier processing and reducing extrusion pressure.[8] This can lead to less equipment wear.

-

-

Baking/Extrusion: Complete the cooking process.

Protocol: Application in Non-Dairy Creamers

-

Objective: To create a stable oil-in-water emulsion and improve whitening properties.

-

Typical Usage Level: 0.2% - 0.5% of the total product weight.[4]

Methodology:

-

Hydration: Disperse the DATEM powder in the hot water phase (typically 60-70°C) under high shear.

-

Oil Phase Addition: While maintaining high shear, slowly add the melted oil/fat phase to the water phase to form a pre-emulsion.

-

Homogenization: Process the pre-emulsion through a high-pressure homogenizer.

-

Causality: Homogenization reduces the oil droplet size, and the DATEM molecules immediately adsorb to the newly created surface area, forming a protective layer that prevents recoalescence. This is the critical step for long-term stability.

-

-

Downstream Processing: Proceed with spray drying or other processing steps.

-

Expected Outcome: A stable, homogenous creamer with excellent whitening power and resistance to feathering when added to hot beverages.

-

Analytical & Quality Control Methods

To ensure consistent performance, both the raw material and its effect in the final product must be validated.

-

Raw Material QC: Standard titration methods are used to determine the Acid Value and Saponification Value, ensuring the DATEM meets the specifications outlined in Table 1.[9]

-

In-Process Validation (Dough Rheology): Instruments like a Farinograph or Mixolab can be used to quantify the effects of DATEM on dough. Expect to see an increase in dough development time and stability, indicating a stronger gluten network.

-

Final Product Analysis (Performance Validation):

-

Bread: Measure specific volume (cc/g) using seed displacement. A significant increase should be observed. Analyze crumb structure using image analysis software to quantify cell size and uniformity.

-

Emulsions: Use laser diffraction to measure particle size distribution of the oil droplets. A smaller, narrower distribution indicates more effective emulsification. Conduct accelerated shelf-life studies (e.g., centrifugation, thermal cycling) to assess stability against creaming or separation.

-

Caption: A self-validating workflow for DATEM use.

Regulatory & Safety Profile

-

United States (FDA): DATEM is Generally Recognized as Safe (GRAS) for use as an emulsifier in food, with no limitation other than current Good Manufacturing Practice (cGMP).[11]

-

European Union (EFSA): DATEM is an authorized food additive designated by the E-number E472e.[11] The EFSA panel has re-evaluated its safety and established an Acceptable Daily Intake (ADI) of 600 mg/kg body weight per day.[12]

-

Global Status: It is approved by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is permitted in most countries worldwide.[11]

References

-

Diacetyl Tartaric Esters of Monoglycerides (DATEM) and Associated Emulsifiers in Bread Making. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

- Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides. (2012, March 8). Google Patents.

-

What Are the Uses of DATEM (E472e) in Food Production. (2024, March 27). Chemsino. Retrieved January 24, 2026, from [Link]

-

What is DATEM applications and functions in food industry? (2024, February 29). Knowledge. Retrieved January 24, 2026, from [Link]

-

Diacetyl Tartaric Acid Ester of Mono- and Diglycerides (DATEM). (n.d.). Baking Processes. Retrieved January 24, 2026, from [Link]

-

What is DATEM (E472e) in Bread? Made of, Uses, Safety, Side effects. (2019, December 12). foodadditives. Retrieved January 24, 2026, from [Link]

-

Effect of Emulsifier Diacetyl Tartaric Acid Ester of Mono- and Diglycerides (DATEM) and Enzyme Transglutaminase on Quality Characteristics of Rice Bran Croissants. (2021, February 24). International Journal of Food Studies. Retrieved January 24, 2026, from [Link]

-

Applications and Uses of DATEM. (2015, June 30). Newseed Chemical Co., Limited. Retrieved January 24, 2026, from [Link]

-

DATEM | Baking Ingredients. (n.d.). BAKERpedia. Retrieved January 24, 2026, from [Link]

-

Effect of Emulsifier Diacetyl Tartaric Acid Ester of Mono- and Diglycerides (DATEM) and Enzyme Transglutaminase on Quality Characteristics of Rice Bran Croissants. (2021, February 24). International Journal of Food Studies. Retrieved January 24, 2026, from [Link]

-

Effects of DATEM on Dough Rheological Characteristics and Qualities of CSB and Bread. (2025, August 5). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Opinion on Diacetyltartaric Acid Esters of Mono- and Diglycerides (Datem E 472e). (2016, November 24). European Commission's Food Safety. Retrieved January 24, 2026, from [Link]

-

Re‐evaluation of acetic acid, lactic acid, citric acid, tartaric acid, mono‐ and diacetyltartaric acid, mixed acetic and tartaric acid esters of mono‐ and diglycerides of fatty acids (E 472a‐f) as food additives. (n.d.). PMC - NIH. Retrieved January 24, 2026, from [Link]

-

Scientific panel on food additives and flavourings (faf). (n.d.). EFSA. Retrieved January 24, 2026, from [Link]

- Preparation method of diacetyl tartaric acid monoglyceride and diglyceride. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Diacetyl Tartaric Acid Ester of Mono- and Diglycerides (DATEM) | American Society of Baking [asbe.org]

- 4. foodsweeteners.com [foodsweeteners.com]

- 5. What is DATEM applications and functions in food industry? - Knowledge [yizeliadditive.com]

- 6. bakerpedia.com [bakerpedia.com]

- 7. spellorganics.com [spellorganics.com]

- 8. What Are the Uses of DATEM (E472e) in Food Production [cnchemsino.com]

- 9. US20120058232A1 - Method for the preparation of diacetyl tartaric acid esters of mono-and di-glycerides - Google Patents [patents.google.com]

- 10. CN101880231A - Preparation method of diacetyl tartaric acid monoglyceride and diglyceride - Google Patents [patents.google.com]

- 11. foodadditives.net [foodadditives.net]

- 12. Re‐evaluation of acetic acid, lactic acid, citric acid, tartaric acid, mono‐ and diacetyltartaric acid, mixed acetic and tartaric acid esters of mono‐ and diglycerides of fatty acids (E 472a‐f) as food additives - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Navigating Chiral Resolution Failures with Tartaric Acid Derivatives: A Technical Support Guide

From the desk of a Senior Application Scientist

Chiral resolution via diastereomeric salt crystallization is a cornerstone of synthetic chemistry, pivotal in the pharmaceutical industry for isolating therapeutically active enantiomers.[1] Tartaric acid and its derivatives are among the most historically significant and widely used resolving agents.[2][3][4] However, even established methods can falter. This guide is designed to provide researchers, scientists, and drug development professionals with a structured approach to troubleshooting when these resolutions do not proceed as expected. We will explore the causality behind common failures and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution using tartaric acid?

A: The process hinges on the reaction between a racemic mixture (a 50:50 mix of two enantiomers) and an enantiomerically pure resolving agent, such as (+)-tartaric acid.[3][5] This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomers have distinct characteristics, most importantly, different solubilities in a given solvent.[2][6] This solubility difference allows for their separation by fractional crystallization; one diastereomer preferentially crystallizes while the other remains in the solution (mother liquor).[2][7]

Q2: I've added my tartaric acid derivative, but no crystals are forming. What's happening?